molecular formula C4H9BrO B043962 2-Bromoethyl ethyl ether CAS No. 592-55-2

2-Bromoethyl ethyl ether

Cat. No. B043962
M. Wt: 153.02 g/mol
InChI Key: MMYKTRPLXXWLBC-UHFFFAOYSA-N
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Patent
US09433594B2

Procedure details

To a solution of imidazole-2-carboxaldehyde (2.00 g, 21 mmol) in DMF (1 mL) was added 1.1 eq. of 1-bromo-2-ethoxyethane (3.51 g, 22 mmol), potassium carbonate and a catalytic amount of potassium iodide. The reactions were heated at 110° C. for 18 hrs followed by evaporation to dryness and purified utilizing a Biotage SP4 with a gradient method of 5-50% methanol in DCM to yield the desired compound (580 mg, 3.56 mmol, 17% yield). 1H NMR (400 MHz, DMSO-d6) δ 9.63 (s, H), 7.6 (s, H), 7.21 (s, H), 4.45 (dd, 2H), 3.62 (dd, 2H), 3.38 (m, 2H), 1.05 (t, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
17%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=[O:7].Br[CH2:9][CH2:10][O:11][CH2:12][CH3:13].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CN(C=O)C>[CH2:10]([O:11][CH2:12][CH2:13][N:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=[O:7])[CH3:9] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C(=NC=C1)C=O
Name
Quantity
3.51 g
Type
reactant
Smiles
BrCCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by evaporation to dryness
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCN1C(=NC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.56 mmol
AMOUNT: MASS 580 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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